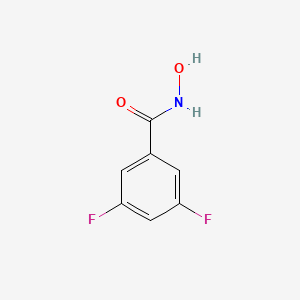
4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the imidazole ring: This step might involve the reaction of the thiazole intermediate with an imidazole derivative.
Formylation: The aldehyde group can be introduced using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the aldehyde group to an alcohol.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of halogen atoms and heterocyclic rings often enhances the biological activity of such compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the iodine atoms, which might affect its biological activity.
2-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the chlorine atom, which could influence its reactivity and interactions.
Uniqueness
The presence of both chlorine and iodine atoms in 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde makes it unique. These halogen atoms can significantly impact the compound’s electronic properties, reactivity, and biological activity.
Properties
Molecular Formula |
C7H2ClI2N3OS |
|---|---|
Molecular Weight |
465.44 g/mol |
IUPAC Name |
4-chloro-2-(4,5-diiodoimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H2ClI2N3OS/c8-4-3(1-14)15-7(12-4)13-2-11-5(9)6(13)10/h1-2H |
InChI Key |
GFDIBIZUTMRODH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C2=NC(=C(S2)C=O)Cl)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13296754.png)


![[(Prop-2-yn-1-yl)carbamoyl]formic acid](/img/structure/B13296773.png)
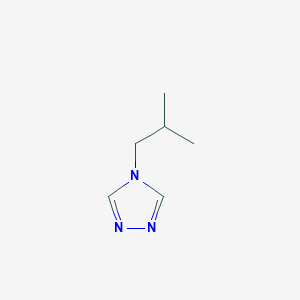
![N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B13296782.png)
![6,8-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13296784.png)
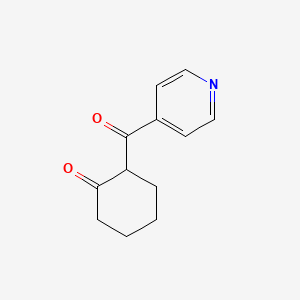
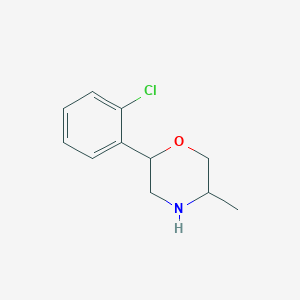

![2,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13296811.png)
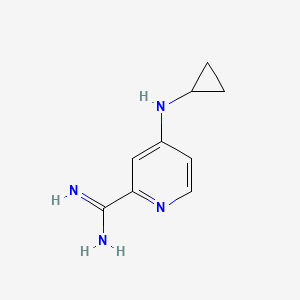
amine](/img/structure/B13296816.png)
